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molecular formula C8H6Cl2N2O3 B8508068 n-(2,3-Dichloro-6-nitrophenyl)acetamide CAS No. 65078-76-4

n-(2,3-Dichloro-6-nitrophenyl)acetamide

Cat. No. B8508068
M. Wt: 249.05 g/mol
InChI Key: BUKUNPOJXGCZSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04544400

Procedure details

Nitric acid (30 ml) is cooled to -5°, and N-methylcarbonyl 2,3-dichloroaniline (9.8 g, 48 mmol) is added to the acid in small portions, with the temperature maintained at -5° or lower. After the addition is complete, the reaction is stirred for 1 hour at +5°. The reaction is then added dropwise to about 150 g of ice-water mixture. The resulting solid is collected by filtration and purified by prep. TLC (developing with 30% ethyl acetate/hexane). The least polar component is isolated to give N-methylcarbonyl 2,3-dichloro-6-nitroaniline.
Quantity
9.8 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[C:6]=1[Cl:12])=[O:3].[N+:13]([O-])([OH:15])=[O:14]>>[CH3:1][C:2]([NH:4][C:5]1[C:10]([N+:13]([O-:15])=[O:14])=[CH:9][CH:8]=[C:7]([Cl:11])[C:6]=1[Cl:12])=[O:3]

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
CC(=O)NC1=C(C(=CC=C1)Cl)Cl
Step Two
Name
ice water
Quantity
150 g
Type
reactant
Smiles
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
the reaction is stirred for 1 hour at +5°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at -5°
ADDITION
Type
ADDITION
Details
After the addition
FILTRATION
Type
FILTRATION
Details
The resulting solid is collected by filtration
CUSTOM
Type
CUSTOM
Details
purified by prep
CUSTOM
Type
CUSTOM
Details
The least polar component is isolated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(=O)NC1=C(C(=CC=C1[N+](=O)[O-])Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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